(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methoxy groups, a fluorophenyl acrylamide moiety, and a benzenesulfonamide group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, methoxy groups are introduced at the 2 and 6 positions through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Acrylamide Moiety: This step involves the reaction of 4-fluorophenylacrylic acid with an appropriate amine to form the acrylamide linkage.
Attachment of the Benzenesulfonamide Group: The final step involves coupling the intermediate with a benzenesulfonamide derivative under conditions that promote the formation of the desired sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the acrylamide moiety can be targets for oxidation reactions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Conditions may vary, but typical reagents include halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the fluorophenyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the fluorophenyl acrylamide moiety.
4-(2,6-DIMETHOXY-4-PYRIMIDINYLAMINO)BENZENESULFONAMIDE: Another related compound with different substituents.
Uniqueness
N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrimidine ring, fluorophenyl acrylamide, and benzenesulfonamide groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C22H20FN5O5S2 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
(E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C22H20FN5O5S2/c1-32-20-13-18(25-21(27-20)33-2)28-35(30,31)17-10-8-16(9-11-17)24-22(34)26-19(29)12-5-14-3-6-15(23)7-4-14/h3-13H,1-2H3,(H,25,27,28)(H2,24,26,29,34)/b12-5+ |
InChI Key |
YNBNZXFYMZODIT-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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